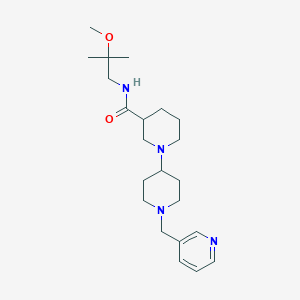
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its legal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound also causes the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol, which is associated with stress, and prolactin, which is associated with lactation and sexual arousal.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective serotonin releaser, making it useful for studying the role of serotonin in the brain. However, this compound is also highly toxic and can cause damage to the brain and other organs. It is also difficult to control the dosage of this compound, which can lead to inconsistent results in experiments.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is the potential therapeutic benefits of this compound for treating mental health conditions such as PTSD, anxiety, and depression. Another area of interest is the development of safer and more effective versions of this compound that can be used in clinical settings. Finally, research is needed to better understand the long-term effects of this compound use on the brain and other organs.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide is synthesized from safrole, a chemical found in the bark of certain trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can be effective in treating a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound is believed to work by increasing the levels of serotonin, a neurotransmitter that regulates mood and emotions, in the brain.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-8-12(10-20(17)14-4-2-1-3-5-14)18(22)19-13-6-7-15-16(9-13)24-11-23-15/h1-7,9,12H,8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLXMLFJSPTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 7-amino-8-(2-fluorobenzylidene)-3-(2-fluorophenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5424264.png)
![2-(ethoxymethyl)-4-(3-methoxypiperidin-1-yl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424271.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5424275.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5424292.png)



![1-methyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5424309.png)
![4-[(4,6-dimethylpyrimidin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5424317.png)
![N,N,4-trimethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5424336.png)
![1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5424349.png)


![7-(2-fluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424366.png)